molecular formula C22H19N3 B12529361 1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene CAS No. 834912-23-1

1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene

Cat. No.: B12529361
CAS No.: 834912-23-1
M. Wt: 325.4 g/mol
InChI Key: LVAHWVNKUBJEMX-UHFFFAOYSA-N
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Description

1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a butene backbone and two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodophenylbut-1-ene-1,2-diyl]dibenzene.

    Azidation Reaction: The iodophenyl compound is then subjected to an azidation reaction using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the iodine atom with an azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures due to the presence of the azide group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles.

    Biology: Employed in bioconjugation techniques, where the azide group can be used to attach biomolecules to other entities via click chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, where the azide group can be used for cross-linking.

Mechanism of Action

The mechanism of action of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene is primarily based on the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The resulting triazole compounds can interact with various molecular targets, depending on their specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1-(4-Iodophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with an iodine atom instead of an azide group.

    1,1’-[1-(4-Bromophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with a bromine atom instead of an azide group.

    1,1’-[1-(4-Chlorophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with a chlorine atom instead of an azide group.

Uniqueness

The uniqueness of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene lies in the presence of the azide group, which imparts distinct reactivity compared to its halogenated counterparts. The azide group enables the compound to participate in click chemistry, making it valuable for bioconjugation and material science applications.

Properties

CAS No.

834912-23-1

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

1-azido-4-(1,2-diphenylbut-1-enyl)benzene

InChI

InChI=1S/C22H19N3/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(16-14-19)24-25-23/h3-16H,2H2,1H3

InChI Key

LVAHWVNKUBJEMX-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3

Origin of Product

United States

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